WIKI4 is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that function as poly(ADP-ribose) polymerases (PARPs). By inhibiting the enzymatic activity of tankyrases, WIKI4 stabilizes the AXIN protein degradation complex, which in turn suppresses the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, making tankyrase inhibitors like WIKI4 essential tools for research in oncology and developmental biology. WIKI4 is structurally distinct from other common tankyrase inhibitors, providing a unique chemical scaffold for probing this pathway.
Substituting WIKI4 with other common tankyrase inhibitors like XAV939 or IWR-1 is not advisable due to significant differences in enzyme selectivity and binding mechanisms, which can lead to divergent and potentially misleading experimental outcomes. WIKI4 binds to the adenosine subsite of the enzyme's NAD+ binding groove, a characteristic it shares with IWR-1, but in a distinct manner. In contrast, XAV939 binds to the more conserved nicotinamide subsite, which results in lower selectivity and significant off-target inhibition of other PARP family enzymes, such as PARP1 and PARP2. This lack of selectivity in XAV939 can introduce confounding variables, particularly in studies where specific tankyrase inhibition is required without affecting broader DNA repair pathways mediated by PARP1/2. Therefore, choosing WIKI4 is a deliberate procurement decision to ensure target specificity.
A key differentiator for WIKI4 is its high selectivity for tankyrases (TNKS1/ARTD5, TNKS2/ARTD6) over other ARTD/PARP family enzymes. In a direct comparison using a panel of 8 ARTD enzymes, WIKI4 at a 10 µM concentration showed significant inhibition only against tankyrases. In contrast, the common substitute XAV939 demonstrated significant inhibition of ARTD1 (PARP1) and ARTD2 (PARP2) under the same conditions, highlighting its potential for producing confounding off-target effects. The comparator IWR-1 also showed high selectivity for tankyrases, similar to WIKI4.
| Evidence Dimension | Inhibition of ARTD/PARP family enzymes at 10 µM |
| Target Compound Data | WIKI4: No significant inhibition of ARTD1, ARTD2, ARTD4, ARTD10, ARTD12, ARTD15. |
| Comparator Or Baseline | XAV939: Significant inhibition of ARTD1 (PARP1) and ARTD2 (PARP2). |
| Quantified Difference | Qualitative but significant difference in selectivity profile; WIKI4 avoids PARP1/2 off-target activity seen with XAV939. |
| Conditions | In vitro enzymatic assay against a panel of 8 purified human ARTD enzymes. |
For researchers needing to specifically probe the Wnt pathway via tankyrase inhibition, WIKI4 provides cleaner data by avoiding the off-target effects on DNA repair enzymes (PARP1/2) associated with XAV939.
WIKI4 demonstrates potent, low-nanomolar inhibition of both tankyrase isoforms. The IC50 for WIKI4 against TNKS1 is 26 nM and against TNKS2 is 15 nM. This potency is comparable to XAV939 (TNKS1 IC50 = 11 nM) and significantly higher than IWR-1 (TNKS1 IC50 = 131 nM). This ensures that effective inhibition can be achieved at low concentrations, reducing the potential for non-specific effects in cellular assays.
| Evidence Dimension | Inhibitory Concentration (IC50) against Tankyrase 1 (TNKS1) |
| Target Compound Data | WIKI4: 26 nM |
| Comparator Or Baseline | XAV939: 11 nM; IWR-1: 131 nM |
| Quantified Difference | WIKI4 is ~5x more potent than IWR-1 and of comparable high-nanomolar potency to XAV939. |
| Conditions | In vitro enzymatic activity assays. |
This compound provides high potency without the selectivity trade-off of XAV939, offering a superior combination of efficacy and specificity compared to IWR-1.
For practical laboratory use, WIKI4 is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions. Technical datasheets from multiple suppliers consistently report solubility in DMSO at concentrations of 5.22 mg/mL (10 mM) up to 20 mM. The compound is noted to be insoluble in water. This solubility profile is standard for this class of inhibitors and ensures compatibility with typical cell culture and in vitro assay protocols, where DMSO is a common vehicle.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Soluble to 10-20 mM |
| Comparator Or Baseline | Standard requirement for cell culture inhibitors. |
| Quantified Difference | N/A |
| Conditions | Standard laboratory conditions for stock solution preparation. |
This confirms that WIKI4 can be easily prepared and integrated into standard experimental workflows without requiring specialized solvents or formulation techniques.
For cell-based studies requiring precise modulation of the Wnt/β-catenin pathway, WIKI4 is a preferred tool. Its high selectivity over PARP1/2, unlike XAV939, ensures that observed effects on cell proliferation, differentiation, or gene expression are directly attributable to tankyrase inhibition within the Wnt pathway, not from confounding effects on DNA damage repair or other PARP1/2-mediated processes.
Due to its unique chemical structure and binding mode, WIKI4 serves as an excellent orthogonal tool to confirm findings obtained with other inhibitors like XAV939 or IWR-1. Employing inhibitors with different scaffolds is a robust method to validate that the observed biological effect is due to on-target tankyrase inhibition.
WIKI4 has been validated to inhibit Wnt/β-catenin signaling and its functional outcomes in diverse and relevant models, including DLD1 colorectal carcinoma cells and human embryonic stem cells (hESCs). Researchers working with these or similar systems can procure WIKI4 with confidence in its bioactivity and mechanism of action in these established contexts.